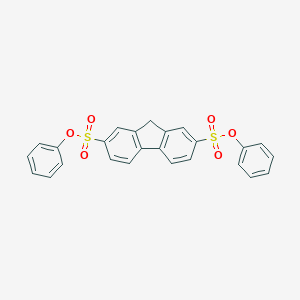

diphenyl 9H-fluorene-2,7-disulfonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H18O6S2 |

|---|---|

Molecular Weight |

478.5g/mol |

IUPAC Name |

diphenyl 9H-fluorene-2,7-disulfonate |

InChI |

InChI=1S/C25H18O6S2/c26-32(27,30-20-7-3-1-4-8-20)22-11-13-24-18(16-22)15-19-17-23(12-14-25(19)24)33(28,29)31-21-9-5-2-6-10-21/h1-14,16-17H,15H2 |

InChI Key |

WSKZAOZZUFVAKS-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for Diphenyl 9h Fluorene 2,7 Disulfonate

Established Synthetic Pathways and Precursors

The traditional synthesis of diphenyl 9H-fluorene-2,7-disulfonate is a sequential process that begins with the modification of the fluorene (B118485) backbone, followed by the introduction of the phenyl sulfonate groups.

Sulfonation Reactions of Fluorene Precursors

The foundational step in the synthesis is the disulfonation of 9H-fluorene to produce 9H-fluorene-2,7-disulfonic acid. This electrophilic aromatic substitution reaction is typically achieved by treating fluorene with fuming sulfuric acid (oleum). The use of oleum (B3057394), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, provides a high concentration of the active sulfonating agent, SO₃, necessary to drive the reaction towards disubstitution at the electron-rich 2 and 7 positions of the fluorene ring system.

Critical parameters for this reaction include the concentration of free SO₃ in the oleum and the reaction temperature. A concentration of 20-30% free SO₃ is generally preferred to ensure efficient disulfonation while minimizing the formation of monosubstituted byproducts. The reaction is typically conducted with vigorous stirring for a period of 4 to 6 hours at a temperature range of 60–80°C. Higher temperatures can accelerate the reaction but also increase the risk of over-sulfonation and other side reactions.

Esterification Protocols for Sulfonic Acid Derivatives

Once the 9H-fluorene-2,7-disulfonic acid is obtained, the next step involves the formation of the diphenyl ester. This is typically achieved through a two-step process involving the conversion of the sulfonic acid groups into more reactive sulfonyl chloride groups, followed by esterification with phenol (B47542).

While direct esterification of sulfonic acids with phenols is generally slow and inefficient, the use of a sulfonyl chloride intermediate greatly facilitates the reaction. libretexts.org The general principle involves the reaction of the sulfonyl chloride with phenol, often in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct. libretexts.org The base, such as pyridine (B92270) or triethylamine, also acts as a nucleophilic catalyst.

The reaction between an acyl chloride and a phenol proceeds at room temperature, though gentle warming may be necessary to increase the reaction rate, especially with less reactive phenols or sulfonyl chlorides. libretexts.org The more reactive phenoxide ion, generated by pre-treating the phenol with a base like sodium hydroxide, can also be used to enhance the reaction speed. libretexts.org

Utilization of 9H-Fluorene-2,7-Disulfonyl Dichloride as Key Intermediate

The conversion of 9H-fluorene-2,7-disulfonic acid to its corresponding disulfonyl dichloride is a critical step that activates the sulfonic acid groups for subsequent nucleophilic substitution reactions, such as esterification. This transformation is most commonly achieved by reacting the disulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification. When using phosphorus pentachloride, the reaction is typically carried out in a dry, inert solvent like dichloromethane (B109758) at cool temperatures (0–5°C) to control the exothermic nature of the reaction. However, this method can lead to contamination of the product with phosphorus oxychloride (POCl₃).

The resulting 9H-fluorene-2,7-disulfonyl dichloride is a versatile intermediate. Its two electrophilic sulfonyl chloride groups can readily react with a variety of nucleophiles, including alcohols and phenols, to form sulfonate esters. This reactivity is central to the synthesis of this compound.

Novel Approaches in the Synthesis of this compound Derivatives

Recent research has focused on developing more efficient and diverse synthetic routes to derivatives of this compound, driven by their potential applications in materials science, particularly in the field of organic dyes.

Merocyanine (B1260669) Dye Synthesis Utilizing Fluorene Disulfonates

An important application demonstrating the utility of fluorene disulfonates is in the synthesis of merocyanine dyes. These dyes are characterized by a donor-acceptor structure and exhibit interesting solvatochromic properties. Research has shown that this compound can serve as a key building block in the creation of various di-, tetra-, and hexamethine merocyanines. researchgate.net

In these syntheses, the fluorene disulfonate moiety acts as an electron-accepting group. The synthesis typically involves the condensation of a fluorene derivative, such as one containing the diphenyl disulfonate ester, with various heterocyclic compounds possessing different electron-donating abilities. researchgate.net The resulting merocyanine dyes exhibit absorption spectra that are sensitive to the polarity of the solvent, a phenomenon that is influenced by the electronic nature of both the fluorene core and the heterocyclic fragment. researchgate.net

Exploration of Cascade and One-Pot Reaction Strategies

The principles of cascade and one-pot reactions, which aim to increase synthetic efficiency by combining multiple reaction steps in a single pot, are being explored in fluorene chemistry. While specific examples for the direct one-pot synthesis of this compound are not yet widely reported, the development of cascade reactions for the synthesis of other functionalized fluorene derivatives suggests potential future applications in this area. nih.govmdpi.com

For instance, cascade reactions involving nitrones and allenes have been developed to create functionalized indoles in a single step. nih.gov The application of such strategies to the synthesis of complex fluorene systems could potentially streamline the production of derivatives of this compound by reducing the number of intermediate purification steps, saving time and resources. The development of such methodologies would be a significant advancement in the synthesis of this class of compounds.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the precise control of reaction parameters. Key areas of optimization include managing temperature and solvent effects during the initial sulfonation step, selecting appropriate catalyst systems for the subsequent esterification, and ensuring the desired regioselectivity of the functionalization on the fluorene core.

Catalyst Systems for Ester Formation and Yield Improvement

The formation of the diphenyl ester from 9H-fluorene-2,7-disulfonic acid (or its more reactive derivative, 9H-fluorene-2,7-disulfonyl dichloride) and phenol is a pivotal step. The selection of an appropriate catalyst is crucial for achieving high yields. While direct esterification of sulfonic acids with alcohols can be challenging, various catalyst systems have been developed to promote this transformation effectively. enovatia.com For instance, solid acid catalysts are gaining traction as they can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste. riken.jp The development of robust solid catalysts that can operate under continuous flow conditions offers a promising avenue for industrial-scale production of esters, ensuring high conversion rates and catalyst stability. riken.jp

To illustrate the impact of reaction conditions on esterification, consider the following hypothetical data based on common esterification principles:

Table 1: Influence of Catalyst and Temperature on Esterification Yield This table is illustrative and based on general chemical principles.

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sulfuric Acid | 100 | 12 | 65 |

| p-Toluenesulfonic Acid | 110 | 10 | 72 |

| Solid Acid Catalyst A | 120 | 8 | 85 |

| Solid Acid Catalyst B | 120 | 6 | 92 |

Regioselectivity Control in Fluorene Functionalization

Achieving the desired 2,7-disubstitution pattern on the fluorene ring is paramount for the synthesis of the target compound. The functionalization of fluorene is directed by the electronic properties of the fluorene nucleus and the reaction conditions. Electrophilic substitution reactions, such as sulfonation, on the fluorene ring typically occur at the 2 and 7 positions due to these positions being the most electron-rich and sterically accessible. However, controlling the reaction to exclusively yield the 2,7-disubstituted product over other isomers requires careful optimization of reagents, temperature, and reaction time. The use of specific catalysts or directing groups can also play a role in enhancing the regioselectivity of the functionalization.

Sustainable Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of fine chemicals is of increasing importance. For this compound, this involves developing environmentally benign routes and focusing on atom economy and waste reduction.

Development of Environmentally Benign Synthetic Routes

Researchers are actively exploring greener alternatives to traditional synthetic methods. This includes the use of less hazardous solvents, developing catalyst systems that are recyclable, and designing one-pot reaction sequences to reduce the number of separation and purification steps. researchgate.net For example, the use of solid acid catalysts in the esterification step not only improves yield but also aligns with green chemistry principles by replacing corrosive and difficult-to-handle liquid acids. riken.jpnih.gov Furthermore, exploring reactions in aqueous media or under solvent-free conditions are areas of ongoing research to enhance the environmental profile of the synthesis. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.netresearchgate.net In the synthesis of this compound, a high atom economy is achieved by designing reactions where the majority of the atoms from the starting materials are incorporated into the final product.

Sulfonation Step: Traditional sulfonation methods often use a large excess of sulfuric acid or oleum, leading to significant waste. The development of more efficient sulfonating agents or catalytic methods can improve atom economy.

Esterification Step: The esterification of a disulfonic acid with two equivalents of phenol is inherently a condensation reaction that produces water as a byproduct. While the atom economy is not 100%, it can be maximized by ensuring high conversion rates.

Waste minimization strategies include the recycling of solvents and catalysts, and the development of synthetic routes that avoid the use of stoichiometric reagents in favor of catalytic ones. researchgate.net For instance, if a solid acid catalyst is used for esterification, it can be filtered off and reused in subsequent batches, significantly reducing waste and production costs. riken.jp

Advanced Structural Analysis and Spectroscopic Characterization of Diphenyl 9h Fluorene 2,7 Disulfonate

High-Resolution Spectroscopic Probes

High-resolution spectroscopy provides an in-depth view of the molecular structure, offering detailed information about the electronic and atomic arrangement within the diphenyl 9H-fluorene-2,7-disulfonate molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

¹H NMR Analysis for Proton Environment and Substitution Patterns

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the symmetrical nature of the substitution at the 2 and 7 positions simplifies the spectrum, leading to fewer signals than the total number of protons might suggest.

The key proton environments are:

Fluorene (B118485) Backbone Protons: The protons on the fluorene core are influenced by the electron-withdrawing sulfonate groups. Protons H-1, H-3, H-4, H-6, H-8, and H-5 would exhibit distinct chemical shifts. Due to the C2 symmetry, H-1 is equivalent to H-8, H-3 is equivalent to H-6, and H-4 is equivalent to H-5. This results in three unique signals for the aromatic protons of the fluorene skeleton.

Methylene (B1212753) Protons (H-9): The two protons at the C-9 position of the fluorene bridge are chemically equivalent and typically appear as a singlet.

Phenyl Ester Protons: The protons on the two phenyl ester groups are also subject to symmetry. The ortho, meta, and para protons on each ring will give rise to distinct signals, though these may overlap.

Detailed research findings on closely related fluorene structures, such as fluorenylspirohydantoins, demonstrate the utility of 2D NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships and definitively assign these signals. bas.bg For instance, COSY spectra would show correlations between adjacent protons on the aromatic rings. bas.bg

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive, based on the analysis of fluorene and its derivatives. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4, H-5 | ~7.9 - 8.1 | Doublet | 2H |

| H-1, H-8 | ~7.8 - 8.0 | Doublet | 2H |

| H-3, H-6 | ~7.7 - 7.9 | Doublet of Doublets | 2H |

| Phenyl Protons (ortho, meta, para) | ~7.2 - 7.5 | Multiplet | 10H |

| H-9 (CH₂) | ~4.0 - 4.2 | Singlet | 2H |

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. Similar to ¹H NMR, the symmetry of this compound reduces the number of unique carbon signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For instance, DEPT-135 experiments show CH and CH₃ signals pointing up, while CH₂ signals point down, and quaternary carbons are absent. bas.bg

Expected carbon signals include:

Fluorene Carbons: The 13 carbons of the fluorene skeleton will produce several distinct signals. The carbons bearing the sulfonate groups (C-2, C-7) will be significantly downfield-shifted. The spiro carbon (C-9) will have a characteristic chemical shift.

Phenyl Ester Carbons: The carbons of the phenyl groups will show signals in the aromatic region, with the carbon attached to the sulfonate oxygen (ipso-carbon) being the most downfield.

Analysis of related fluorenylspirohydantoins confirms that 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning quaternary carbons by observing correlations between protons and carbons separated by two or three bonds. bas.bg

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, based on the analysis of fluorene and its derivatives. Actual values may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary Carbons (Fluorene Ring Junctions) | ~140 - 145 |

| C-2, C-7 (Attached to -SO₃) | ~135 - 140 |

| Aromatic CH (Fluorene) | ~120 - 130 |

| Aromatic Carbons (Phenyl Ester) | ~125 - 135 |

| C-9 (CH₂) | ~37 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₂₅H₁₈O₆S₂), HRMS is the definitive method for confirming its composition.

The calculated monoisotopic mass of the neutral molecule is a precise value that can be compared against the experimental result from the HRMS instrument. A close match between the calculated and observed mass provides very high confidence in the identity of the compound. While fragmentation can occur, HRMS focuses on the molecular ion peak for this purpose. Studies on related large molecules like poly(9,9-diphenylfluorene) have used mass spectrometry to analyze fragmentation patterns, which often involve the loss of side groups. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₁₈O₆S₂ |

| Calculated Monoisotopic Mass | 494.0545 Da |

| Commonly Observed Ions (e.g., in ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Calculated m/z for [M+Na]⁺ | 517.0439 Da |

Tandem Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Fragment Analysis

Tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural elucidation of complex organic molecules like this compound. The process involves the ionization of the parent molecule, selection of the resulting molecular ion, and its subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification and confirmation.

For fluorene-based compounds, fragmentation typically occurs at the most labile bonds. In the case of this compound, the ester linkages (C-O) and the sulfur-phenyl bonds (S-O) are susceptible to cleavage. Analysis of related poly(9,9-diphenyl-2,7-fluorene) systems by mass spectrometry has shown that fragmentation often involves the loss of the bulky phenyl side groups. nih.gov A specialized fragmentation study using post-source decay MALDI-TOF MS on similar structures revealed that cleavage of side groups is a primary fragmentation mechanism. nih.gov Therefore, the expected fragmentation pathway for this compound would involve the sequential or simultaneous loss of the phenoxy sulfonate or related fragments, leading to the stable fluorene core cation.

While experimental fragmentation data for this specific molecule is not widely published, predictive data for similar fluorene disulfonate esters, such as predicted Collision Cross Section (CCS) values, can offer insights into the ion's shape and structure in the gas phase. CCS values are calculated for different adducts (e.g., [M+H]⁺, [M+Na]⁺) and provide an additional parameter for confident identification in advanced MS workflows. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Related Fluorene Disulfonate Esters

| Compound | Adduct | m/z | Predicted CCS (Ų) | Data Source |

|---|---|---|---|---|

| Di(2-naphthyl) 9H-fluorene-2,7-disulfonate | [M+H]⁺ | 579.09303 | 237.8 | uni.lu |

| [M+Na]⁺ | 601.07497 | 246.8 | ||

| Bis(3-methoxyphenyl) 9H-fluorene-2,7-disulfonate | [M+H]⁺ | 539.08288 | 228.1 | uni.lu |

| [M+Na]⁺ | 561.06482 | 236.1 |

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

The electronic properties of this compound are dominated by the highly conjugated fluorene core. UV-Vis absorption spectra of fluorene derivatives typically exhibit strong absorption bands corresponding to π–π* electronic transitions within the aromatic system. mdpi.comrsc.org The absorption spectrum for fluorene derivatives generally shows multiple maxima, with a strong, broad absorption at shorter wavelengths and moderately intense peaks at longer wavelengths, all attributed to the π–π* transition associated with the fluorenyl fragment. rsc.org

The extent of the π-conjugation directly influences the energy of these transitions. Introducing different end units on both sides of the fluorene core can alter the photophysical properties. mdpi.com For instance, extending the conjugation length typically results in a bathochromic (red) shift of the absorption and emission maxima. mdpi.com The phenyl and sulfonate groups in this compound act as substituents that modulate the electronic structure of the parent fluorene chromophore. The sulfonate groups are electron-withdrawing, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

Table 2: Photophysical Data for Representative Symmetrical Fluorene Derivatives in THF

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|

| Fluorene with Benzene (B151609) Rings (via C-C σ-bridge) | 366 | 424 | mdpi.com |

| Fluorene with Phenylacetylene Groups | 375 | 430 |

Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when dissolved in different solvents. This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. While significant solvatochromic shifts are common in molecules with a large change in dipole moment upon excitation (e.g., donor-acceptor systems), the effect in symmetrically substituted fluorenes can be less pronounced.

However, the solvent environment can still have a profound impact on the photophysical behavior of fluorene derivatives beyond simple spectral shifts. For example, studies on 9,9-didecyl-2,7-bis(N,N-diphenylamino)fluorene revealed that the quantum yield of photochemical reactions increased dramatically from approximately 10⁻⁴ in hexane (B92381) to 10⁻² in dichloromethane (B109758) (CH₂Cl₂). nih.gov This fifty-fold increase demonstrates a significant environmental effect on the excited-state decay pathways, highlighting the sensitivity of the fluorene system to its immediate surroundings. nih.gov Such effects are crucial for understanding the stability and performance of these materials in various applications.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.gov Many fluorene derivatives are known to be AIE-active luminogens (AIEgens). rsc.orgnih.govnih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes.

The underlying mechanism for AIE in these systems is the restriction of intramolecular motion (RIM). nih.gov In a good solvent, the phenyl groups attached to the fluorene core can undergo low-frequency rotational motions, providing a non-radiative pathway for the excited state to decay, resulting in weak or no fluorescence. nih.gov When a poor solvent (like water) is added to a solution in a good solvent (like DMF), the molecules aggregate. In the aggregated state, these intramolecular rotations are physically hindered. This blockage of the non-radiative channel activates the radiative decay pathway, leading to a significant enhancement in fluorescence emission. nih.gov This turn-on fluorescence makes AIE-active fluorene compounds highly valuable for sensing and imaging applications.

Table 3: Illustration of AIE Effect in Fluorene-Based Probes

| Solvent System | State of Molecules | Intramolecular Motion | Fluorescence Emission | Governing Principle |

|---|---|---|---|---|

| Good Solvent (e.g., DMF) | Dissolved | Active | Weak / None | Restriction of Intramolecular Motion (RIM) nih.govnih.gov |

| Poor Solvent Mixture (e.g., DMF/Water) | Aggregated | Restricted | Strong |

X-ray Diffraction (XRD) and Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional molecular structure, conformation, and intermolecular packing of crystalline solids. iaea.org For fluorene derivatives, SC-XRD studies provide critical insights into their solid-state properties.

The fluorene core is typically found to be nearly planar, although substitution can introduce slight twists. mdpi.comnih.gov The crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, for example, shows that the fluorene scaffold is almost flat, with the formyl groups inclined only slightly with respect to the core. nih.gov The packing of fluorene molecules in a crystal lattice is governed by a combination of weak intermolecular forces, including van der Waals forces, π–π stacking interactions, and hydrogen bonds. iaea.orgmdpi.com In many fluorene derivatives, C—H···O or C—H···N hydrogen bonds are responsible for the formation of supramolecular motifs, such as inversion symmetric dimers. nih.gov The orientation of molecules relative to each other can evolve from a common herringbone pattern towards a π-stacked arrangement, a change that can dramatically alter the material's electronic properties. aps.orgresearchgate.net The presence of solvent molecules in the crystal lattice can also fundamentally change the packing structure. mdpi.com

Table 4: Representative Crystallographic Data for a Substituted Fluorene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde | nih.gov |

| Formula | C₂₀H₁₈O₃ | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Key Feature | Nearly planar fluorene skeleton | |

| Supramolecular Motif | Inversion symmetric R₂²(10) motif via C—H···O bonds |

Polymorphism and Crystal Engineering Investigations

While specific crystallographic studies on this compound are not extensively documented in publicly available literature, the principles of polymorphism and crystal engineering in fluorene derivatives offer significant insights. The fluorene core, a planar and rigid aromatic system, is susceptible to various packing arrangements in the solid state, influenced by the nature and position of its substituents.

The introduction of bulky phenylsulfonate groups at the 2 and 7 positions is expected to have a profound impact on the crystal packing. The potential for different spatial arrangements of these large substituents can lead to the formation of multiple polymorphic forms. Each polymorph would exhibit distinct physicochemical properties, such as solubility, melting point, and solid-state fluorescence, which are critical for applications in materials science.

Conformational Analysis and Stereochemical Considerations

Rotational Barriers and Dynamic Conformational Studies

The conformational flexibility of this compound primarily arises from the rotation around the C-O and S-C bonds of the disulfonate groups and the C-C bonds linking the phenyl groups. While specific experimental data on the rotational barriers for this compound are scarce, computational studies on related fluorene derivatives can provide valuable estimates.

Impact of Substituents on Molecular Conformation

The phenylsulfonate substituents at the 2 and 7 positions of the fluorene core play a crucial role in defining the molecule's conformation. The steric bulk of these groups can induce a twisting of the fluorene skeleton itself, which is known to be nearly planar in the parent molecule. wikipedia.org X-ray crystal structures of other 9,9-disubstituted fluorenes show that the planarity of the fluorene unit can be distorted by bulky substituents. mdpi.com

The electronic nature of the sulfonate and phenyl groups also influences the conformation. The electron-withdrawing sulfonate groups can affect the electronic distribution within the fluorene system, which in turn can have subtle effects on bond lengths and angles. The orientation of the phenyl rings relative to the fluorene core will be a balance between steric hindrance and the optimization of non-covalent interactions.

Supramolecular Interactions and Crystal Engineering Studies

Non-Covalent Interactions (e.g., π–π Stacking, C-H···O Interactions)

The supramolecular assembly of this compound in the solid state is directed by a variety of non-covalent interactions. The extended aromatic system of the fluorene core and the attached phenyl rings provides ample opportunity for π–π stacking interactions. These interactions are a dominant feature in the crystal structures of many fluorene-based materials and are critical for their electronic properties. tue.nl

In addition to π–π stacking, C-H···O interactions are expected to be significant. The hydrogen atoms on the fluorene and phenyl rings can act as donors, while the oxygen atoms of the sulfonate groups can act as acceptors. These hydrogen bonds, though weaker than conventional hydrogen bonds, can play a crucial role in stabilizing the crystal lattice and directing the molecular packing. The crystal structures of other fluorene derivatives containing oxygen atoms have shown the prevalence of such interactions. researchgate.net

The interplay between these different non-covalent forces will determine the final supramolecular architecture. The balance between π–π stacking, which favors a parallel arrangement of aromatic rings, and C-H···O interactions, which have different directional preferences, will lead to a complex and potentially tunable solid-state structure.

Self-Assembly Mechanisms and Supramolecular Architectures

The principles of supramolecular chemistry suggest that this compound has the potential to self-assemble into well-defined nanostructures in solution and in the solid state. The driving forces for this self-assembly are the non-covalent interactions discussed previously.

In solution, the balance between solute-solute and solute-solvent interactions will govern the assembly process. In non-polar solvents, π–π stacking interactions are likely to dominate, leading to the formation of aggregates. In more polar solvents, solvophobic effects may also play a role. The resulting supramolecular architectures could range from simple dimers to more complex, ordered assemblies. Studies on other fluorene-derived molecules have demonstrated their ability to form various nanostructures, such as nanofibers and vesicles, through self-assembly. nih.gov

The design of specific supramolecular architectures can be achieved by modifying the chemical structure of the building blocks. For instance, the introduction of additional functional groups could be used to program the self-assembly process and create materials with tailored properties for applications in optoelectronics and sensing.

Below is a table summarizing the key structural features and interactions discussed:

| Feature | Description | Potential Impact |

| Polymorphism | Existence of multiple crystal forms. | Varied physicochemical properties (solubility, melting point, fluorescence). |

| Rotational Barriers | Energy required for rotation around C-O, S-C, and C-C bonds. | Influences conformational dynamics in solution and solid state. |

| Substituent Effects | Steric and electronic influence of phenylsulfonate groups. | Can induce twisting of the fluorene core and affect overall conformation. |

| π–π Stacking | Interaction between aromatic rings. | Key driving force for self-assembly and influences electronic properties. |

| C-H···O Interactions | Weak hydrogen bonds between C-H donors and sulfonate oxygen acceptors. | Contributes to crystal lattice stability and directs molecular packing. |

| Self-Assembly | Spontaneous organization into ordered structures. | Potential to form various nanostructures (e.g., nanofibers, vesicles). |

Reactivity and Reaction Mechanisms of Diphenyl 9h Fluorene 2,7 Disulfonate

Mechanisms of Ester Hydrolysis and Solvolysis

The sulfonate ester groups are the primary sites of reactivity for hydrolysis and solvolysis reactions. These reactions involve the cleavage of the sulfur-oxygen bond of the ester.

In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, diphenyl 9H-fluorene-2,7-disulfonate can undergo hydrolysis to yield 9H-fluorene-2,7-disulfonic acid and phenol (B47542). The reaction is catalyzed by hydronium ions (H₃O⁺) present in the acidic solution libretexts.org.

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through a series of steps:

Protonation: The first step involves the protonation of one of the oxygen atoms of the sulfonate group by a hydronium ion. This increases the electrophilicity of the sulfur atom libretexts.orgchemistrysteps.com.

Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electron-deficient sulfur atom. This results in the formation of a tetrahedral intermediate chemistrysteps.com.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the phenoxy groups.

Elimination: The protonated phenoxy group is a good leaving group (phenol) and is eliminated, regenerating the sulfonate group.

Deprotonation: Finally, a water molecule removes a proton from the sulfonate group to regenerate the hydronium ion catalyst and form the final product, 9H-fluorene-2,7-disulfonic acid libretexts.org.

This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water libretexts.orgchemistrysteps.com.

Sulfonate esters are known to be excellent leaving groups in nucleophilic substitution reactions because the corresponding sulfonate anions are very weak bases slideserve.com. The cleavage of the ester can occur through different nucleophilic substitution mechanisms, primarily Sₙ1 and Sₙ2 pathways, depending on the reaction conditions and the structure of the ester libretexts.org.

In the context of this compound, a nucleophile can attack either the sulfur atom or the carbon atom of the phenyl group.

Attack at the Sulfur Atom: This is the more common pathway for sulfonate ester hydrolysis and leads to the cleavage of the S-O bond. The reaction can be either a stepwise addition-elimination process involving a pentacoordinate intermediate or a concerted process with a single transition state acs.orgnih.gov.

Attack at the Carbon Atom of the Phenyl Group: This would involve an SₙAr (nucleophilic aromatic substitution) mechanism, which is generally less favorable unless the phenyl ring is activated by strong electron-withdrawing groups.

The reactivity of sulfonate esters in nucleophilic substitution reactions is comparable to that of alkyl halides periodicchemistry.com. The mechanisms are similar, with Sₙ2 reactions proceeding with inversion of configuration and Sₙ1 reactions leading to racemization .

| Reaction Type | Key Features | Typical Conditions |

| Acid-Catalyzed Hydrolysis | Reversible, driven by excess water. | Dilute strong acid (e.g., HCl, H₂SO₄) |

| Nucleophilic Substitution | Good leaving group (sulfonate). | Presence of a nucleophile. |

Role as a Precursor in Polymerization Reactions

The bifunctional nature of this compound, with two reactive sulfonate ester groups, makes it a potential monomer for the synthesis of polymers. The fluorene (B118485) core is a common building block for conjugated polymers due to its thermal stability and photophysical properties nih.govnih.govresearchgate.net.

While not a direct participant in acyclic diene metathesis (ADMET) polymerization, which requires terminal alkene groups, this compound could be chemically modified to become a suitable monomer. For instance, the sulfonate ester groups could be replaced with vinyl groups through a cross-coupling reaction. The resulting 2,7-divinyl-9H-fluorene could then undergo ADMET polymerization to produce poly(fluorene-vinylene)s, a class of conjugated polymers researchgate.netmdpi.com. ADMET polymerization is a step-growth condensation polymerization that offers a route to high molecular weight, structurally regular conjugated polymers researchgate.net.

Suzuki coupling is a powerful and widely used method for the synthesis of conjugated polymers nih.govuri.edu. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

To utilize this compound in Suzuki polymerization, it would first need to be converted into a suitable monomer, such as 2,7-dibromo-9H-fluorene or 9H-fluorene-2,7-diboronic acid. The sulfonate ester groups can be transformed into halides or boronic acid esters through established chemical transformations. Once the appropriate fluorene monomer is synthesized, it can be polymerized with a suitable comonomer to create a variety of fluorene-based copolymers with tailored electronic and optical properties uri.eduresearchgate.netmdpi.com. For example, copolymerization of a fluorene-based monomer with an electron-accepting unit can lead to donor-acceptor copolymers with applications in organic electronics mdpi.com.

| Polymerization Method | Monomer Requirement | Resulting Polymer |

| ADMET Polymerization | Terminal diene | Poly(arylene vinylene) |

| Suzuki Coupling | Organohalide and Organoboron | Poly(arylene) |

Electrophilic and Nucleophilic Substitution Pathways

The reactivity of this compound is largely dictated by the presence of the electron-withdrawing sulfonate ester groups and the aromatic fluorene backbone. These features create specific sites susceptible to either electrophilic or nucleophilic attack.

Reactivity of Sulfonate Groups

The sulfonate ester groups are potent electrophilic sites, primarily at the sulfur atom. The sulfur-oxygen bonds in the sulfonate moiety are polarized, rendering the sulfur atom electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone of the chemical behavior of aryl sulfonate esters.

Nucleophilic attack on the sulfur atom of the sulfonate ester can lead to the cleavage of the sulfur-oxygen bond, resulting in the displacement of the phenoxy group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can participate in this type of substitution reaction. The facility of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

| Nucleophile | Product Type | General Reaction Conditions |

| Amines (R-NH2) | Sulfonamides | Aprotic solvent, moderate temperature |

| Alkoxides (R-O⁻) | Sulfonic acid salts and ethers | Polar solvent, variable temperature |

| Thiolates (R-S⁻) | Thiosulfonates | Aprotic solvent, room temperature |

This table presents a generalized summary of potential reactions based on the known reactivity of aryl sulfonate esters.

Nucleophilic Aromatic Substitution Reactions on the Fluorene Backbone

The fluorene backbone of this compound, being an aromatic system, is generally susceptible to electrophilic aromatic substitution. However, the strongly electron-withdrawing nature of the two disulfonate groups deactivates the aromatic rings towards electrophilic attack. Conversely, this electron deficiency can, under specific and often forcing conditions, render the fluorene core susceptible to nucleophilic aromatic substitution (SNA r).

For an SNAr reaction to occur, a strong nucleophile is required, along with conditions that can overcome the high activation energy associated with attacking the electron-rich aromatic system. Potential sites for nucleophilic attack on the fluorene backbone would be the carbon atoms bearing the sulfonate groups (ipso-substitution) or other activated positions on the aromatic rings. However, direct displacement of the sulfonate group via an SNAr mechanism on the fluorene ring is generally considered a difficult transformation due to the stability of the C-S bond.

Photochemical and Thermal Transformations

The stability of this compound under energetic conditions, such as exposure to light or heat, is a critical aspect of its material properties.

Photodecomposition Mechanisms and Photoproduct Characterization

While specific photodecomposition studies on this compound are not extensively documented in publicly available literature, the photochemical behavior of related aromatic sulfonate esters and fluorene derivatives provides insights into potential degradation pathways. The fluorene moiety is known for its fluorescence, indicating a degree of photostability; however, prolonged exposure to high-energy ultraviolet (UV) radiation can induce photochemical reactions.

Potential photodecomposition mechanisms may involve the homolytic cleavage of the sulfur-oxygen or carbon-sulfur bonds. This can generate radical species that can subsequently undergo a variety of reactions, including recombination, disproportionation, or reaction with solvent molecules.

Potential Photoproducts:

Phenol and 9H-fluorene-2,7-disulfonic acid: Resulting from the cleavage of the S-OPh bond.

Biphenyl derivatives: Formed from the recombination of phenyl radicals.

Degradation products of the fluorene core: Arising from more extensive photo-oxidation or rearrangement reactions.

Characterization of these photoproducts would typically involve techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography (e.g., HPLC).

Thermal Stability and Degradation Pathways

The thermal stability of this compound is expected to be substantial, a characteristic often associated with aromatic compounds containing the rigid fluorene unit. Polymers incorporating diphenyl fluorene moieties have demonstrated excellent thermal stability, with decomposition temperatures often exceeding 450 °C.

Thermogravimetric analysis (TGA) would be the primary technique to quantitatively assess the thermal stability of this compound. The degradation pathways are likely to involve the cleavage of the sulfonate ester bonds at elevated temperatures.

Key Thermal Degradation Events:

| Temperature Range (°C) | Potential Degradation Process | Primary Gaseous Products |

| 300 - 450 | Initial cleavage of S-O bonds | Phenol, SO₂, SO₃ |

| > 450 | Degradation of the fluorene backbone | Aromatic fragments, CO, CO₂ |

The primary degradation pathway at lower temperatures is likely the scission of the sulfonate ester linkage, which is generally the most thermally labile part of the molecule. At higher temperatures, the more robust fluorene core will begin to decompose. The nature of the degradation products would depend on the atmosphere (e.g., inert or oxidative). In an inert atmosphere, char formation is expected, reflecting the high aromatic content of the molecule.

Theoretical and Computational Investigations of Diphenyl 9h Fluorene 2,7 Disulfonate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like diphenyl 9H-fluorene-2,7-disulfonate, DFT studies would provide significant insights into its molecular orbitals, charge distribution, and predicted spectroscopic behavior. Such investigations are crucial for understanding its potential applications in materials science, particularly in organic electronics where fluorene (B118485) derivatives are prominent. researchgate.netmdpi.com

A fundamental aspect of DFT studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties.

A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the ground state. In the context of organic electronics, the HOMO-LUMO gap is correlated with the material's conductivity and its absorption and emission characteristics. For fluorene derivatives, the introduction of various substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the energy gap for specific applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com

Illustrative Data for HOMO-LUMO Energy Levels The following table presents hypothetical, yet representative, HOMO, LUMO, and energy gap values for this compound, as would be calculated using a common DFT functional like B3LYP. These values are based on typical findings for similar fluorene-based molecules.

| Property | Illustrative Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Energy Gap (ΔE) | 3.45 |

Note: The data in this table is illustrative and intended to represent typical values for this class of compounds. It is not based on a published computational study of this compound.

DFT calculations can generate electron density maps, which visualize the distribution of electrons across the molecule. In this compound, the electron density is expected to be concentrated around the electronegative oxygen and sulfur atoms of the sulfonate groups and distributed across the π-conjugated system of the fluorene core and phenyl rings.

These calculations would also illuminate the intramolecular charge transfer (ICT) characteristics. The sulfonate groups act as strong electron-withdrawing moieties, while the fluorene and phenyl groups constitute the electron-donating π-system. This donor-acceptor structure is fundamental to the molecule's electronic behavior. Understanding the charge transfer upon photoexcitation is key to predicting its suitability for applications in areas like nonlinear optics or as a component in dye-sensitized solar cells. Studies on related fluorene compounds confirm the formation of charge-transfer complexes.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can determine the maximum absorption wavelength (λ_max).

For this compound, the primary electronic transitions would likely be π-π* transitions within the conjugated fluorene system. The precise position of the absorption maximum would be influenced by the phenyl and disulfonate substituents. Theoretical spectra generated via TD-DFT are invaluable for corroborating experimental findings and for the rational design of new materials with tailored optical properties. mdpi.com

Illustrative Data for Predicted Spectroscopic Properties This table shows plausible, representative spectroscopic data for this compound that could be obtained from TD-DFT calculations.

| Property | Illustrative Value |

| Predicted Absorption Max (λ_max) | 370 nm |

| Main Transition Type | π-π* |

| Predicted Emission Max (λ_em) | 425 nm |

Note: The data in this table is illustrative and intended to represent typical values for this class of compounds. It is not based on a published computational study of this compound.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

No specific research or data from molecular dynamics (MD) simulations concerning the intermolecular interactions, material matrix interactions, or conformational dynamics of this compound are available in the surveyed literature.

Information on simulations of this compound interactions within material matrices is not available in the surveyed literature. Generally, such simulations would aim to understand how the compound disperses and interacts within a host material, which is critical for developing stable and efficient organic electronic devices.

Data regarding the conformational dynamics and flexibility analysis of this compound could not be found in the reviewed sources. This type of analysis would typically involve MD simulations to explore the rotational freedom of the phenyl groups and the flexibility of the fluorene core, which can impact the material's processing and solid-state packing.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry serves as a powerful tool to predict the reactivity of molecules and to elucidate the intricate details of reaction mechanisms. For this compound, these methods can forecast its behavior in various chemical environments and under different stimuli.

Transition State Calculations for Reaction Pathways

Transition state theory is a cornerstone of computational reaction dynamics. By locating the transition state—the highest energy point along a reaction coordinate—the activation energy and, consequently, the rate of a chemical reaction can be estimated. For a molecule like this compound, several reaction pathways could be of interest, including its synthesis, degradation, or further functionalization.

Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction pathways. For instance, the synthesis of fluorene derivatives often involves cross-coupling reactions. Transition state calculations for such reactions would involve modeling the oxidative addition, transmetalation, and reductive elimination steps. The sulfonate groups (–SO₃⁻) are strong electron-withdrawing groups, which would influence the electron density of the fluorene core and, therefore, the energetics of the transition states for reactions at the fluorene ring. Similarly, reactions involving the phenyl substituents could also be modeled.

While specific transition state calculations for this compound are not abundant in public literature, the general approach is well-established. The table below outlines a hypothetical reaction and the parameters that would be determined through transition state calculations.

| Hypothetical Reaction | Computational Method | Key Parameters Calculated | Anticipated Influence of Substituents |

| Suzuki Coupling for Phenyl Group Addition | DFT (e.g., B3LYP/6-31G(d,p)) | Transition State Geometry, Activation Energy (ΔG‡), Reaction Enthalpy (ΔH) | The electron-withdrawing sulfonate groups would likely increase the reactivity of the fluorene core towards oxidative addition. |

| Desulfonation Reaction | DFT with solvent model | Transition State for C-S bond cleavage, Reaction Energy Profile | The stability of the C-S bond would be a key factor; the phenyl groups may offer some steric hindrance. |

| Electrophilic Aromatic Substitution | DFT | σ-complex intermediate energies, Wheland intermediate stability | The sulfonate groups are deactivating and meta-directing, significantly influencing the regioselectivity of further substitutions. |

Computational Modeling of Photochemical Processes

The photophysical properties of fluorene derivatives are of significant interest, particularly for applications in organic electronics like Organic Light-Emitting Diodes (OLEDs). Computational modeling of photochemical processes can predict how this compound will behave upon absorption of light.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption and emission spectra. worldscientific.com By calculating the energies of the excited states, one can predict the wavelengths of maximum absorption (λ_max) and emission. For this compound, the fluorene core acts as the primary chromophore. The phenyl and sulfonate substituents will modulate its electronic properties. The phenyl groups extend the π-conjugated system, which is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted fluorene. The electron-withdrawing sulfonate groups can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), affecting the energy gap and the resulting emission color. worldscientific.com

Computational studies on related fluorene derivatives have shown that the nature of substituents significantly impacts photophysical behavior. researchgate.net For instance, the introduction of S,S-dioxidized thiophene (B33073) (a sulfone) into materials is known to be attractive for optoelectronics. researchgate.net Modeling the excited-state dynamics can also reveal pathways for non-radiative decay, such as intersystem crossing (ISC) from a singlet to a triplet state, which is crucial for understanding the efficiency of fluorescence and phosphorescence.

Computational Design of this compound Derivatives

One of the most powerful applications of computational chemistry is the in silico design of new molecules with tailored properties. By systematically modifying the structure of this compound and calculating the resulting properties, researchers can identify promising candidates for synthesis and experimental validation.

Structure-Property Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies aim to understand how changes in a molecule's structure affect its function or properties. For this compound, SAR studies would focus on how modifications to the phenyl groups or the fluorene core influence its electronic and photophysical properties for applications like OLEDs.

Computational SAR studies typically involve creating a library of virtual derivatives and calculating key properties for each. For example, one could replace the phenyl groups with other aromatic or heterocyclic moieties, or add various electron-donating or electron-withdrawing groups to the phenyl rings. DFT and TD-DFT calculations would then be performed on this library to determine properties such as HOMO/LUMO energies, the energy gap, and emission wavelengths.

The following table illustrates a hypothetical SAR study on derivatives of the target compound, based on established principles for fluorene-based materials. chemrxiv.org

| Derivative Modification | Predicted Effect on HOMO/LUMO | Predicted Effect on Emission | Rationale |

| Adding electron-donating groups (e.g., -OCH₃) to the phenyl rings | Raise HOMO energy level more than LUMO, decreasing the energy gap. | Red-shift (longer wavelength) | Increased electron density on the conjugated system. |

| Adding electron-withdrawing groups (e.g., -CN) to the phenyl rings | Lower LUMO energy level more than HOMO, decreasing the energy gap. | Red-shift (longer wavelength) | Enhanced intramolecular charge transfer character. |

| Replacing phenyl with thiophene | May lower the energy gap and red-shift emission. | Potential for enhanced charge transport properties. | Thiophene is an electron-rich heterocycle that can modify the electronic structure. |

| Replacing sulfonate with sulfone | May increase electron affinity. | Could lead to better electron injection and transport abilities. researchgate.net | The sulfone group is a strong electron-withdrawing moiety. |

Virtual Screening for Enhanced Material Performance

Virtual screening is a high-throughput computational technique used to search large libraries of chemical compounds for those possessing specific properties. In the context of materials science, it is a powerful tool for discovering new candidates for applications such as OLEDs. nih.govnih.gov A virtual screening workflow for designing derivatives of this compound for use as an OLED host material would typically involve several stages.

The process begins with the generation of a large virtual library of candidate molecules based on the this compound scaffold. This is followed by a tiered screening approach. nih.gov The initial tiers use faster, less computationally intensive methods to filter out a large number of unsuitable candidates. Subsequent tiers employ more accurate, but slower, methods on the reduced set of promising molecules.

A typical workflow is outlined below:

| Screening Tier | Computational Method | Screening Criteria | Objective |

| Tier 1: Initial Filtering | Semi-empirical or DFT with smaller basis sets | High triplet energy (>2.7 eV for blue phosphorescence), suitable HOMO/LUMO levels for charge injection. nih.gov | Rapidly eliminate molecules that are fundamentally unsuitable as host materials. |

| Tier 2: Refined Electronic Properties | DFT/TD-DFT with larger basis sets | Accurate calculation of singlet and triplet energies, ionization potential, and electron affinity. | Select candidates with optimized electronic properties for efficient charge transport and exciton (B1674681) confinement. |

| Tier 3: Morphological and Transport Properties | Molecular Dynamics (MD) simulations and kinetic Monte Carlo | Glass transition temperature (Tg), charge carrier mobility, and morphological stability. aip.org | Identify candidates that are likely to form stable amorphous films with good charge transport characteristics. |

This systematic in silico approach allows for the efficient exploration of a vast chemical space, prioritizing the most promising derivatives for synthesis and device fabrication, thereby accelerating the materials discovery process. colab.ws

Applications of Diphenyl 9h Fluorene 2,7 Disulfonate in Advanced Materials and Chemical Technologies

Precursor in the Synthesis of Functional Polymers

Diphenyl 9H-fluorene-2,7-disulfonate serves as a key starting material or monomer in the creation of various functional polymers. Its utility stems from the reactive nature of the phenyl sulfonate groups and the inherent properties of the fluorene (B118485) moiety.

Conjugated Polymers for Organic Electronics

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are at the forefront of research in organic electronics. Fluorene-based polymers, or polyfluorenes (PFs), are a prominent class of these materials, known for their strong blue fluorescence and good charge transport properties. nih.gov While the direct polymerization of this compound is not the most common route, it is a valuable precursor for creating the necessary monomers for these syntheses.

Polyfluorenes are renowned for their high photoluminescence quantum yields and the ability to tune their emission color across the visible spectrum. iitk.ac.in This tunability is often achieved by copolymerizing fluorene units with other aromatic monomers that have different electron affinities. 20.210.105rsc.org The introduction of specific functional groups can also alter the electronic band gap and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer. nih.gov

The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. nih.gov For these reactions, the fluorene monomer must typically possess either two halogen functional groups (e.g., dibromo) or two boronic acid/ester groups. 20.210.105 this compound can be chemically converted into these more reactive monomers, thus serving as an important, albeit indirect, precursor in the synthesis of polyfluorenes with tailored optical and electronic characteristics. For instance, the sulfonate groups can be replaced with halogens or transformed into boronic esters through established organic synthesis methodologies.

The table below illustrates how the properties of polyfluorenes can be tuned by copolymerization, a strategy for which this compound can provide the core fluorene unit.

| Copolymer System | Monomer Ratio (Fluorene:Comonomer) | Emission Color | Key Finding |

| PFO-DBT | 99:1 | Red | Efficient intramolecular energy transfer leads to red emission from the DBT unit. 20.210.105 |

| PFTORT | N/A | Red-Orange | Alternating copolymer structure with thiophene (B33073) S,S-dioxide units results in a lower bandgap. 20.210.105 |

| PDHF | Homopolymer | Blue | A homopolymer of 9,9-dihexylfluorene (B1587949) exhibits strong blue photoluminescence. iitk.ac.in |

This table is for illustrative purposes to show the concept of tuning polyfluorene properties through copolymerization. The specific use of this compound as a direct precursor in these exact copolymers is not explicitly documented in the provided search results.

The architecture of a polymer, including the arrangement of its main chain and the nature of its side chains, plays a crucial role in determining its properties and processability. The fluorene unit's C9 position is readily functionalized with various alkyl or aryl groups, which primarily influences the polymer's solubility and solid-state packing without significantly altering the electronic properties of the conjugated backbone. iitk.ac.in This allows for the design of processable polymers that can be deposited from solution to form thin films for electronic devices. nih.gov

This compound, by providing the rigid, planar fluorene backbone, is integral to creating main-chain conjugated polymers. The sulfonate groups themselves, or derivatives thereof, can be used to introduce specific functionalities. For instance, the incorporation of sulfonic acid groups, which can be derived from sulfonate esters, can render the polymer water-soluble, a desirable trait for certain processing techniques and for creating polyelectrolytes. researchgate.net

The design of both the main-chain and side-chain architectures is critical for optimizing the performance of the resulting polymers in various applications.

| Polymer Architecture | Key Feature | Impact on Properties |

| Main-Chain | Rigid, planar fluorene units | High charge carrier mobility, strong blue emission. nih.goviitk.ac.in |

| Side-Chain | Alkyl or aryl groups at the C9 position | Enhanced solubility, controlled morphology. iitk.ac.in |

| Side-Chain | Sulfonate or other functional groups | Modified solubility (e.g., water-soluble), potential for self-assembly. mdpi.com |

Thermosetting Resins and Advanced Composites

While the primary application of fluorene derivatives like this compound is in conjugated polymers for electronics, the rigid structure of the fluorene core also makes it a candidate for incorporation into high-performance thermosetting resins and advanced composites. The introduction of such rigid, aromatic structures can enhance the thermal stability, mechanical strength, and dimensional stability of the resulting material.

The phenyl sulfonate groups of this compound can potentially act as reactive sites for cross-linking reactions. Under certain conditions, these groups could be displaced by nucleophiles on other monomers, leading to the formation of a three-dimensional network characteristic of a thermoset. However, specific research detailing the use of this compound in the synthesis of thermosetting resins is not prevalent in the provided search results. The related compound, 9H-fluorene-2,7-disulfonyl dichloride, is noted for its reactivity towards nucleophiles, suggesting that fluorene disulfonates could be explored for such applications.

Copolymers and Blends for Hybrid Systems

The creation of copolymers and polymer blends is a powerful strategy for developing hybrid materials that combine the advantageous properties of different components. This compound, as a precursor to fluorene-based polymers, plays a role in this area.

Polyfluorenes are often copolymerized with other monomers to tune their properties for specific applications. For example, copolymerizing a blue-emitting polyfluorene with a small amount of a red-emitting comonomer can result in a polymer that emits red light due to efficient energy transfer. 20.210.105rsc.org This approach is widely used in the development of materials for full-color displays.

Polymer blends, which are physical mixtures of two or more polymers, are also important in organic electronics. For instance, blending a polyfluorene with another polymer can improve the morphology of the active layer in a device, leading to enhanced performance. ossila.com The ability to create a diverse range of polyfluorenes, enabled by precursors like this compound, is therefore crucial for the development of advanced copolymers and blends for hybrid systems.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The polymers derived from this compound are central to the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In OLEDs, polyfluorenes and their copolymers are widely used as the emissive layer due to their high fluorescence efficiency and color tunability. nih.govnih.gov Blue-emitting polyfluorenes are particularly important as they can be used to generate white light through down-conversion with other phosphors or by creating multi-layer device structures. The development of stable and efficient blue emitters remains a key challenge in OLED technology, and fluorene-based materials are among the most promising candidates. iitk.ac.in

In OPVs, fluorene-based copolymers are utilized as either the electron donor or electron acceptor material in the active layer of the solar cell. nih.govresearchgate.netnih.gov The ability to tune the HOMO and LUMO energy levels of these polymers through copolymerization is critical for matching the energy levels of the donor and acceptor materials, which is necessary for efficient charge separation and collection. nih.gov Fluorene-based polymers are often blended with fullerene derivatives or other non-fullerene acceptors to create the bulk heterojunction structure that is characteristic of many organic solar cells. rsc.org

The versatility of polyfluorenes, made possible by precursors such as this compound, underscores their importance in the ongoing development of advanced OLED and OPV technologies.

Emitter Precursors for Blue and Tunable Luminescence

The fluorene core is a fundamental building block for blue-emitting materials due to its wide energy gap and high photoluminescence quantum yield. youtube.comyoutube.com The development of stable and efficient deep-blue emitters is crucial for applications like ultra-high-definition displays. youtube.comnih.gov Fluorene-based compounds are promising candidates for deep-blue fluorescent molecules, with the fluorene unit itself exhibiting a high photoluminescence quantum yield (PLQY) of up to 72%. youtube.com By modifying the fluorene core at the C-2 and C-7 positions, the photophysical properties can be tuned. nih.gov

Derivatives of this compound serve as precursors to a class of emitters where the fluorene moiety provides the essential blue luminescence. The phenylsulfonate groups can influence the electronic properties, potentially tuning the emission wavelength. For instance, the introduction of different substituents on the fluorene core can alter the π-conjugation of the molecule, leading to shifts in the emission spectra. nih.gov This tunability is critical for achieving the specific color purity required for display technologies. While planar chromophores like fluorene can sometimes lead to excimer formation, which reduces efficiency, strategic molecular design, such as creating dual-core structures or adding bulky side groups, can mitigate these effects. youtube.com Research into diphenyl sulfone derivatives with carbazole (B46965) groups has shown potential for creating thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in Organic Light-Emitting Diodes (OLEDs). google.com

Table 1: Photophysical Properties of Selected Fluorene-Based Emitters

| Compound/System | Emission Max (nm) | Region | Key Feature/Application |

|---|---|---|---|

| DTF Film | 427 | Deep-Blue | Used as an emitter in high-efficiency deep-blue OLEDs. youtube.com |

| AP-TPO | 433 (in solution) | Deep-Blue | A dual-core structure with a high PLQY of 82%. youtube.com |

| TPO-AP | 443 (in solution) | Deep-Blue | A dual-core structure with a high PLQY of 88%. youtube.com |

| DB16 | - | Deep-Blue | Diphenyl sulfone-based TADF emitter candidate. google.com |

| DB17 | - | Blue-Green | Benzophenone-based TADF emitter candidate. google.com |

Charge Transport Layer Components (Hole and Electron Transport Materials)

The fluorene unit is a versatile scaffold for creating both hole transport materials (HTMs) and electron transport materials (ETMs) for optoelectronic devices such as OLEDs and perovskite solar cells (PSCs). nih.govnih.gov The efficiency of these devices is highly dependent on the ability of these layers to effectively transport charges (holes or electrons) and on the energy level alignment with adjacent layers. nih.govnih.gov

Fluorene-based polymers and small molecules have been extensively developed as HTMs. nih.govnih.gov For instance, incorporating a fluorenyl group into molecules can enhance thermal stability and tune energy levels. nih.gov A series of fluorene-based HTMs—DDF, 2M-DDF, and 4M-DDF—were synthesized, demonstrating tunable HOMO energy levels from -4.99 eV to -4.62 eV, making them suitable for hole injection in OLEDs. nih.gov In perovskite solar cells, fluorene-based HTMs are explored as alternatives to the commonly used spiro-OMeTAD. nih.gov The fluorene-carbazole conjugated polymer PF8Cz has been used as an HTM in PSCs, achieving remarkable device efficiency and stability due to good energy level alignment and high hole mobility. nih.gov

Conversely, the fluorene core can be adapted to create ETMs. By incorporating electron-withdrawing groups, the LUMO (Lowest Unoccupied Molecular Orbital) level can be lowered to facilitate electron injection and transport. Fluorene and fluorenone derivatives with phosphonic acid anchoring groups have been investigated as ETMs, showing suitable electrochemical properties for effective electron transport from perovskite and other absorber layers in solar cells. nih.govcapes.gov.brnih.gov

Table 2: Properties of Selected Fluorene-Based Charge Transport Materials

| Compound Name | Function | HOMO Level (eV) | LUMO Level (eV) | Application |

|---|---|---|---|---|

| 2M-DDF | HTM | -4.69 | - | OLEDs nih.gov |

| DDF | HTM | -4.99 | - | OLEDs nih.gov |

| PF8Cz | HTM | - | - | Perovskite Solar Cells nih.gov |

| Fluorene derivatives with phosphonic acid | ETM | - | - | Perovskite & Chalcogenide Solar Cells capes.gov.br |

| Fluorenone derivatives with phosphonic acid | ETM | - | - | Perovskite & Chalcogenide Solar Cells capes.gov.br |

Interfacial Layer Engineering in Organic Electronic Devices

Interfacial layers are critical in organic electronic devices for optimizing performance by improving charge injection, enhancing contact between layers, and blocking unwanted charge carriers. rsc.org Fluorene-based materials, due to their tunable electronic properties and good film-forming capabilities, are frequently used in interfacial engineering. nih.gov

In OLEDs, an interfacial layer can be inserted between the hole-conducting layer and the light-emitting polymer to improve hole injection. rsc.org For example, incorporating a poly(9,9-dioctyl-fluorene-co-N-(4-butylphenyl)-diphenylamine) (TFB) interfacial layer in a solution-processed OLED improved hole injection, reduced the driving voltage, and increased efficiency. The effectiveness of the interfacial layer often depends on the alignment of its HOMO level with the adjacent layers, creating a "bridge" for efficient charge transport. rsc.org Conjugated polyelectrolytes with a fluorene backbone, such as PFN, are also used as an interlayer at the cathode to enhance electron extraction efficiencies in organic photovoltaic devices. researchgate.net Similarly, self-assembled monolayers (SAMs) of fluorene derivatives can be used to modify electrode surfaces, improving substrate wettability and passivating interface defects in perovskite solar cells. capes.gov.br

Advanced Catalytic Systems and Ligand Design

Design of Organosulfonate Ligands for Transition Metal Catalysis

In transition metal catalysis, ligands play a crucial role in tuning the catalyst's reactivity, selectivity, and stability. The electronic and steric properties of a ligand directly influence the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. youtube.com Organosulfonate ligands, while less common than phosphines or N-heterocyclic carbenes, can offer unique electronic environments.

The design of ligands based on a this compound framework would involve the sulfonate groups acting as coordination sites for a transition metal. The rigid fluorene backbone would provide a well-defined steric profile. The development of new supporting ligands that provide unusual electronic and steric environments is an important challenge in catalysis. Main group metal and metalloid compounds are being explored as supporting ligands to furnish these unique properties, often leading to remarkable catalytic activity and new molecular transformations. While specific examples using this compound as a ligand are not prominent in the literature, the principles of ligand design suggest that its combination of a rigid aromatic scaffold and sulfonate coordinating groups could be explored for creating novel catalysts. The selection of ligands is often tailored to a specific substrate class to overcome challenges like the low reactivity of certain aryl chlorides in Suzuki-Miyaura cross-coupling.

Role in Organic Synthesis as a Reagent

This compound itself is synthesized from precursors that are versatile reagents in organic chemistry. The key intermediate is 9H-fluorene-2,7-disulfonyl dichloride . This compound is highly reactive due to the two sulfonyl chloride (-SO₂Cl) groups. These groups are electrophilic and readily undergo nucleophilic substitution reactions.

The synthesis of the title compound, this compound, is achieved by reacting 9H-fluorene-2,7-disulfonyl dichloride with phenol (B47542). More broadly, this precursor can react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to produce a variety of sulfonate esters, sulfonamides, and thioesters, respectively. This reactivity makes 9H-fluorene-2,7-disulfonyl dichloride a valuable building block for introducing the fluorene-2,7-disulfonyl moiety into larger, more complex molecules for applications in materials science or pharmaceuticals. For example, proceeding from fluorene-2,7-disulfonyl dichloride, a number of novel fluorene-based electron acceptors have been synthesized for studying charge-transfer complexes.

Sensor Technologies and Molecular Recognition

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. The design of these sensors typically involves combining a fluorophore (the light-emitting unit) with a receptor (the analyte-binding unit). The fluorene scaffold is an excellent fluorophore, known for its high fluorescence quantum yields, making it a popular choice for the core of fluorescent probes.

Fluorene-based molecules have been successfully developed as chemosensors for various analytes, including metal ions like Zn²⁺. In these sensors, a specific binding group is attached to the fluorene core. Upon binding of the target analyte, the electronic structure of the molecule is altered, leading to a "turn-on" or "turn-off" fluorescence response. For instance, a fluorene derivative incorporating a dibenzosubstituted oxaaza macrocycle was shown to be a highly sensitive and selective probe for Zn²⁺ ions.

In the case of this compound, the fluorene core can act as the fluorophore. The sulfonate groups could potentially serve as binding sites or be chemically modified to create specific receptors for target analytes. The interaction between a receptor and an analyte, such as a fluoride (B91410) ion, can trigger a chemical reaction that releases a fluorochrome, leading to a detectable signal. The principles of molecular recognition, such as the encapsulation of a guest molecule within the hydrophobic cavity of a host like β-cyclodextrin, have also been studied using fluorene derivatives, demonstrating the versatility of this molecular framework in supramolecular chemistry. nih.gov

Development of Fluorescent Probes for Chemical Sensing

The intrinsic fluorescence of the fluorene scaffold is a key feature leveraged in the design of fluorescent probes. These probes are engineered to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—in response to specific chemical analytes. This "off-on" or "on-off" switching mechanism allows for the sensitive and selective detection of target molecules.

Fluorescent probes are powerful tools in chemical analysis due to their high sensitivity and the ability to provide real-time detection. nih.govresearchgate.net The design of these probes typically involves a recognition unit that selectively interacts with the analyte of interest and a signaling unit (the fluorophore, in this case, a fluorene derivative) that translates this interaction into a measurable optical signal. nih.gov The development of novel fluorophores that are highly sensitive, selective, and photostable is an ongoing area of research. researchgate.netgoogle.com